Mal-NH-PEG10-CH2CH2COOPFP ester
Description
Evolution and Strategic Importance of Orthogonal Bioconjugation Reagents in Modern Research Methodologies
The evolution of bioconjugation chemistry has been driven by the need for orthogonality—the ability to perform specific chemical reactions in the presence of a multitude of other functional groups without cross-reactivity. Early conjugation methods often lacked this specificity, leading to heterogeneous products with limited utility. The advent of bioorthogonal chemistry, which utilizes reactions between functional groups not naturally present in biological systems, marked a significant turning point. nih.gov
Heterobifunctional crosslinkers are a direct embodiment of this principle, featuring two different reactive groups that can be addressed in a sequential manner. nih.gov This allows for a controlled, stepwise conjugation process, minimizing the formation of undesirable homodimers or polymers. The strategic importance of these reagents lies in their ability to construct complex molecular architectures with precise stoichiometry and spatial orientation, which is crucial for applications ranging from the study of protein-protein interactions to the assembly of antibody-drug conjugates (ADCs).
The Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Engineering Advanced Macromolecular Systems
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that has found widespread use in the engineering of advanced macromolecular systems. nih.govmedchemexpress.com The incorporation of PEG chains, a process known as PEGylation, can dramatically alter the physicochemical properties of molecules to which they are attached. nih.govmedchemexpress.com Key benefits of PEGylation include:
Increased Hydrophilicity: The hydrophilic nature of PEG can enhance the aqueous solubility of hydrophobic molecules, which is particularly advantageous for drug delivery applications.
Enhanced Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it a suitable component for in vivo applications.
Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can lead to reduced renal clearance and a longer circulation half-life in the body.
Steric Shielding: The flexible PEG chain can create a "stealth" effect, shielding the conjugated molecule from enzymatic degradation and recognition by the immune system.
The use of discrete PEG (dPEG®) linkers, which have a defined number of repeating ethylene (B1197577) glycol units, allows for the creation of highly homogeneous conjugates with consistent properties, in contrast to traditional polydisperse PEG polymers.
Conceptual Framework of Mal-NH-PEG10-CH2CH2COOPFP Ester as a Versatile Research Modality for Covalent Conjugation
This compound is a heterobifunctional crosslinker that exemplifies the convergence of orthogonal reactivity and the beneficial properties of PEG. Its structure can be deconstructed into three key components:
A Maleimide (B117702) Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. The reaction proceeds via a Michael addition to form a stable thioether bond. This reaction is highly specific within a pH range of 6.5-7.5.
A Pentafluorophenyl (PFP) Ester: The PFP ester is a reactive group that readily forms stable amide bonds with primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins. PFP esters are known for their high reactivity and increased stability towards hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters. precisepeg.combroadpharm.com
A PEG10 Spacer: A discrete chain of ten ethylene glycol units links the maleimide and PFP ester groups. This hydrophilic spacer imparts the aforementioned benefits of PEGylation, such as increased solubility and reduced steric hindrance between the conjugated molecules.
The orthogonal nature of the maleimide and PFP ester groups allows for a two-step conjugation strategy. First, the PFP ester can be reacted with an amine-containing molecule. After purification to remove excess linker, the resulting maleimide-functionalized intermediate can then be reacted with a thiol-containing molecule. This sequential approach provides precise control over the conjugation process.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C36H51F5N2O15 |
| Molecular Weight | 846.79 g/mol |
| Appearance | Viscous Liquid |
| Storage | -18°C for long-term storage, protect from light |
This data is compiled from publicly available product information. purepeg.comcalpaclab.com
Overview of Key Research Paradigms and Methodological Advancements Enabled by this compound
The unique combination of features in this compound and similar heterobifunctional linkers has enabled significant advancements in several research areas:
Antibody-Drug Conjugates (ADCs): In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. fujifilm.commdpi.com Linkers like this compound can be used to attach the drug to the antibody. The PFP ester end can react with lysine residues on the antibody, and the maleimide end can react with a thiol group on the drug or a modified linker attached to the drug. The PEG spacer enhances the solubility and stability of the final ADC. bioglyco.com
Protein-Protein Conjugation: This linker can be used to create well-defined protein-protein conjugates for various applications, including the development of bispecific antibodies or the study of protein interactions. A two-step conjugation process ensures the formation of specific heterodimers.
Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic assays, and biomaterials. For instance, a surface with available amine groups can be reacted with the PFP ester, leaving the maleimide group available to capture a thiol-containing protein or peptide.
PROTACs (Proteolysis Targeting Chimeras): this compound is also utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in optimizing the spatial orientation of the two binding moieties for effective ternary complex formation.
Reactivity of Functional Groups
| Functional Group | Reactive Towards | pH Range | Bond Formed |
|---|---|---|---|
| Maleimide | Sulfhydryls (Thiols) | 6.5 - 7.5 | Thioether |
| PFP Ester | Primary/Secondary Amines | 7.0 - 9.0 | Amide |
This data is based on general reactivity profiles for these functional groups. windows.net
The continued development and application of precisely engineered linkers like this compound are expected to drive further innovation in the fields of targeted therapy, diagnostics, and advanced materials.
Properties
Molecular Formula |
C36H51F5N2O15 |
|---|---|
Molecular Weight |
846.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H51F5N2O15/c37-31-32(38)34(40)36(35(41)33(31)39)58-30(47)4-7-48-9-11-50-13-15-52-17-19-54-21-23-56-25-26-57-24-22-55-20-18-53-16-14-51-12-10-49-8-5-42-27(44)3-6-43-28(45)1-2-29(43)46/h1-2H,3-26H2,(H,42,44) |
InChI Key |
WPNLFPWCKSAWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodological Considerations for Mal Nh Peg10 Ch2ch2coopfp Ester
Retrosynthetic Analysis and Design Principles for PEGylated Heterobifunctional Linkers
The design of PEGylated heterobifunctional linkers like Mal-NH-PEG10-CH2CH2COOPFP ester is guided by the need for discrete functional entities connected by a biocompatible spacer. The PEG linker enhances water solubility, reduces immunogenicity, and provides a defined distance between the conjugated molecules. thermofisher.comadcreview.comjenkemusa.com
A retrosynthetic analysis of the target molecule reveals three primary fragments: the maleimide (B117702) moiety, the PEG10 spacer with a terminal carboxylic acid, and the pentafluorophenyl leaving group. The key disconnections are the amide bond linking the maleimide precursor to the PEG chain and the ester bond of the PFP group. This approach suggests a convergent synthesis where the maleimide-functionalized PEG acid (Mal-NH-PEG10-CH2CH2COOH) is prepared first, followed by the activation of the terminal carboxylic acid to the PFP ester.
The design principles for such linkers emphasize:
Orthogonal Reactivity: The two terminal functional groups (maleimide and PFP ester) must react with their respective targets (thiols and amines) under mutually exclusive and mild conditions. thermofisher.com
Defined Spacer Length: The use of a discrete PEG linker (n=10) is crucial for ensuring homogeneity in the final conjugate, which can be critical for its biological activity and characterization. nih.govyoutube.com
Biocompatibility: The PEG backbone is well-established as a biocompatible polymer that can improve the pharmacokinetic properties of the resulting conjugate. acs.orgnih.gov
Synthesis of Maleimide-Terminated Polyethylene (B3416737) Glycol Precursors
Established Synthetic Routes for Mal-NH-PEG-Acid Intermediates
A common route to Mal-NH-PEG-Acid intermediates begins with a heterobifunctional PEG derivative, typically an amino-PEG-carboxylic acid (H2N-PEG-COOH). polysciences.comjenkemusa.com The synthesis proceeds via the reaction of the terminal amine with maleic anhydride (B1165640), followed by cyclization to form the maleimide ring.
The general steps are:
Amidation: Reaction of H2N-PEG-COOH with maleic anhydride in a suitable solvent like dioxane, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding maleamic acid derivative (HOOC-PEG-NH-CO-CH=CH-COOH). atlantis-press.com
Cyclization (Imidization): The maleamic acid is then cyclized to the maleimide. This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. atlantis-press.com
An alternative approach involves starting with a PEG diol (HO-PEG-OH) and sequentially modifying each end. One hydroxyl group can be protected, the other converted to a maleimide, followed by deprotection and conversion of the second hydroxyl to a carboxylic acid. However, this can be a more lengthy process with potential for side reactions.
Controlled Functionalization and Chain Extension Methodologies for PEG Scaffolds
Achieving a discrete PEG length (n=10) is a significant consideration. While polydisperse PEGs are common, for specific applications like PROTACs, a well-defined linker length is often preferred.
Methodologies for obtaining discrete PEG chains include:
Direct Ethoxylation: Starting with a suitable initiator, such as N-(2-hydroxyethyl)maleimide, and controlling the addition of ethylene (B1197577) oxide can yield PEG-maleimide of a desired molecular weight. google.com
Sequential Building Block Approach: This involves the stepwise addition of protected ethylene glycol units, which offers precise control over the chain length but can be labor-intensive for longer chains.
Chromatographic Purification: Starting with a polydisperse PEG mixture and using techniques like reversed-phase liquid chromatography can isolate the desired PEG length. nih.gov
The functionalization of the PEG scaffold's termini is critical. The use of heterobifunctional PEGs, such as HO-PEG-NH2 or HO-PEG-COOH, provides the necessary reactive handles for subsequent modifications. researchgate.netrsc.org The choice of protecting groups is also crucial to ensure that one end of the PEG chain can be selectively modified without affecting the other.
Derivatization to the Pentafluorophenyl (PFP) Ester Moiety
The final step in the synthesis is the conversion of the terminal carboxylic acid of the Mal-NH-PEG10-CH2CH2COOH intermediate into a highly reactive PFP ester. PFP esters are excellent acylating agents due to the electron-withdrawing nature of the pentafluorophenyl group, making them highly susceptible to nucleophilic attack by amines. rsc.orgnih.gov
Chemical Activation Strategies for Carboxylic Acid Transformation to PFP Esters
Several reagents can be used to activate a carboxylic acid for conversion to a PFP ester. The choice of reagent often depends on the substrate and the desired reaction conditions.
| Activating Reagent | Description |
| DCC/PFP-OH | N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that facilitates the reaction between a carboxylic acid and pentafluorophenol (B44920) (PFP-OH). A major drawback can be the formation of N-acyl-N,N'-dicyclohexylurea byproducts, which can be difficult to remove. nih.gov |
| PFP-TFA | Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) can be used for the simultaneous protection and activation of carboxylic acids. It reacts with carboxylic acids to form the corresponding PFP ester. google.com |
| Bis(pentafluorophenyl) carbonate | This reagent offers a convenient method for synthesizing PFP esters from carboxylic acids with fewer additives and simpler purification procedures. tcichemicals.comgoogle.com |
| Pentafluoropyridine | This reagent can be used to generate acyl fluorides in situ, which then react to form esters. This one-pot method proceeds under mild conditions. researchgate.netrsc.orgworktribe.com |
| Electrochemical Methods | A newer approach involves the electrochemical coupling of carboxylic acids with pentafluorophenol, avoiding the need for exogenous dehydrating agents. rsc.org |
Advanced Purification and Methodological Verification Techniques for Synthesized this compound
Following the synthesis of this compound, rigorous purification and characterization are paramount to remove impurities and verify the chemical structure. The inherent properties of PEGylated compounds, such as their high polarity and potential for polydispersity, present unique challenges that necessitate advanced analytical techniques.
Chromatographic Separation Methods for High-Purity Linker Isolation
The purification of this compound to a high degree of purity is critical for its subsequent use in bioconjugation. A combination of chromatographic techniques is often employed to separate the desired product from starting materials, reagents, and side products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification of heterobifunctional PEG linkers. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (commonly C18) and a polar mobile phase. A gradient elution, typically with a mixture of water and a polar organic solvent like acetonitrile, is used to effectively resolve the target compound. nih.gov The presence of both a hydrophobic maleimide group and a more polar PEG chain allows for good retention and separation on the column. For PEGylated compounds, optimizing parameters such as the gradient slope, column temperature, and the use of acidic modifiers in the mobile phase is crucial for achieving sharp peaks and high resolution.
Size-Exclusion Chromatography (SEC) is another valuable method, particularly for removing low-molecular-weight impurities or aggregates. This technique separates molecules based on their hydrodynamic radius. While highly effective for purifying PEGylated proteins from unreacted PEG, its utility in purifying the linker itself is more focused on removing small molecule reagents or potential oligomeric impurities. broadpharm.combroadpharm.com
Normal-Phase Chromatography , often using silica (B1680970) gel, can be challenging for highly polar PEG-containing molecules, which may exhibit streaking and poor separation. reddit.com However, the use of specialized solvent systems, such as mixtures of chloroform, methanol, and isopropanol, can sometimes improve the separation of these polar compounds. reddit.com
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Key Applications |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | C18 | Water/Acetonitrile Gradient with 0.1% TFA | Hydrophobicity | Primary purification, impurity profiling |
| Size-Exclusion Chromatography (SEC) | Porous polymer or silica | Aqueous buffers (e.g., PBS) | Hydrodynamic Volume | Removal of small molecule impurities and aggregates |
| Normal-Phase Chromatography | Silica Gel | Chloroform/Methanol/Isopropanol mixtures | Polarity | Alternative purification strategy, often requires optimization |
Spectroscopic and Spectrometric Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry for synthetic verification)
Once purified, the precise chemical structure of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about the molecule's connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of the key functional groups within the linker.
¹H NMR: The proton NMR spectrum provides characteristic signals that can be assigned to the different parts of the molecule. The protons of the maleimide group typically appear as a singlet at approximately 6.8 ppm. The ethylene glycol repeating units of the PEG chain produce a large, characteristic signal around 3.6 ppm. The protons of the methylene (B1212753) groups adjacent to the amide and ester functionalities will have distinct chemical shifts that can be used to confirm the linker's assembly. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent can be advantageous for characterizing PEG derivatives, as it can help in resolving hydroxyl end-group signals if any starting material is present. researchgate.net
¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the maleimide and the ester, the carbons of the pentafluorophenyl ring, and the repeating ethylene glycol units.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used. nih.gov The measured mass is compared to the theoretical mass of the expected compound, with a high degree of agreement confirming its identity. Fragmentation analysis (MS/MS) can further be used to verify the structure by breaking the molecule into smaller pieces and analyzing the resulting fragment ions.
| Technique | Key Functional Group | Expected Chemical Shift/Signal |
|---|---|---|
| ¹H NMR | Maleimide Protons | ~6.8 ppm (singlet) |
| PEG Backbone Protons (-CH₂CH₂O-) | ~3.6 ppm (multiplet) | |
| Methylene Protons adjacent to Amide (-NH-CH₂-) | ~3.5 ppm (triplet) | |
| Methylene Protons adjacent to Ester (-CH₂-COO-) | ~2.9 ppm (triplet) | |
| ¹³C NMR | Maleimide Carbonyls | ~170 ppm |
| Ester Carbonyl | ~168 ppm | |
| Pentafluorophenyl Carbons | ~135-145 ppm | |
| PEG Backbone Carbons | ~70 ppm | |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | Highly accurate m/z value corresponding to the elemental composition |
Orthogonal Reactivity and Mechanistic Principles Governing Mal Nh Peg10 Ch2ch2coopfp Ester Conjugations
Maleimide-Thiol Conjugation Chemistry
The reaction between a maleimide (B117702) and a thiol-containing molecule is a cornerstone of bioconjugation due to its high efficiency and specificity under mild conditions. axispharm.com
Detailed Mechanism of Michael Addition to Maleimide Electrophiles
The conjugation of a thiol to a maleimide proceeds via a Michael addition reaction. researchgate.net In this mechanism, the nucleophilic thiol, specifically the thiolate anion, attacks one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond. This bond is rendered electron-deficient by the two adjacent carbonyl groups. The reaction forms a stable thioether bond, resulting in a thiosuccinimide adduct. axispharm.comspringernature.com The high reactivity of maleimides is attributed to the ring strain and the cis-conformation of the carbonyl groups, which makes the double bond a potent Michael acceptor. axispharm.commdpi.com
It is important to note that the initial thiosuccinimide product can undergo further reactions. One possibility is a retro-Michael reaction, where the adduct reverts to the starting maleimide and thiol. springernature.com Another potential reaction is the hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether, which prevents the reverse reaction. springernature.com Additionally, a transcyclization reaction can occur, forming a six-membered thiazine (B8601807) ring, which also serves to stabilize the conjugate and prevent retro-Michael reactions. mdpi.comnih.gov
Kinetic and Thermodynamic Considerations Influencing Reaction Efficiency
Several factors influence the rate and efficiency of the maleimide-thiol conjugation.
pH: The reaction is highly dependent on the pH of the medium. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. axispharm.comnih.gov In this range, the thiol group (with a pKa typically between 8.8 and 9.1) exists in equilibrium with its more nucleophilic thiolate form, which is the reactive species. mdpi.comnih.gov At pH values below 6.5, the concentration of the thiolate anion is low, slowing down the reaction. Conversely, at pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, and competing reactions with amines (aza-Michael addition) can occur. nih.gov
Concentration: As with most bimolecular reactions, the rate of conjugation is dependent on the concentration of both the maleimide and the thiol. Higher concentrations lead to a faster reaction rate. The molar ratio of maleimide to thiol is also a critical parameter to optimize for maximum conjugation efficiency. nih.govkinampark.com
Solvent: The choice of solvent can impact the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the linker before adding it to an aqueous buffer. rsc.orgwindows.net The reaction generally proceeds well in aqueous buffers such as phosphate-buffered saline (PBS) and HEPES. nih.govnih.gov Computational studies have shown that the solvent can influence whether the reaction proceeds through a base-catalyzed, nucleophile-initiated, or ion-pair-mediated mechanism. rsc.orgresearchgate.net
Chemoselectivity and Specificity for Thiol Functionalization in Complex Biological Milieus
One of the key advantages of maleimide chemistry is its high chemoselectivity for thiols, particularly the sulfhydryl groups of cysteine residues in proteins, within a complex biological environment. axispharm.comresearchgate.net At a neutral pH (around 7.0), the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines. researchgate.netmdpi.com This high degree of specificity allows for the targeted modification of cysteine residues in proteins, even in the presence of an abundance of other nucleophilic groups like the epsilon-amino groups of lysine (B10760008) residues. researchgate.net
This selectivity is crucial for applications such as creating antibody-drug conjugates (ADCs), where a cytotoxic drug is specifically attached to an antibody for targeted delivery to cancer cells. axispharm.com The ability to precisely control the site of conjugation is essential for the efficacy and safety of such therapeutic agents.
Pentafluorophenyl (PFP) Ester-Amine Acylation Chemistry
The other reactive arm of the Mal-NH-PEG10-CH2CH2COOPFP ester is the pentafluorophenyl ester, which is highly reactive towards primary and secondary amines, forming stable amide bonds.
Nucleophilic Acyl Substitution Mechanism of PFP Esters with Amines
The reaction between a PFP ester and an amine is a nucleophilic acyl substitution. nih.govchemistrytalk.org The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the pentafluorophenoxide ion, a good leaving group due to the electron-withdrawing nature of the five fluorine atoms, is eliminated, and a stable amide bond is formed. nih.govresearchgate.net PFP esters are generally more resistant to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions. broadpharm.combroadpharm.com
Optimization of Reaction Conditions for Amide Bond Formation
The efficiency of the amide bond formation can be optimized by controlling several reaction parameters.
pH: The optimal pH for the reaction of PFP esters with amines is typically in the range of 7.2 to 8.5. windows.netprecisepeg.com At lower pH, the amine is protonated, reducing its nucleophilicity and slowing the reaction. At higher pH (above 9), the rate of hydrolysis of the PFP ester increases, which is a competing and undesirable reaction. windows.net
Temperature: The reaction is commonly carried out at room temperature (20-25°C) or at 4°C for more sensitive biomolecules. precisepeg.com Incubation times can range from a few minutes to several hours. broadpharm.combroadpharm.com
Catalysis: While the reaction proceeds efficiently without a catalyst, the addition of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate can sometimes be used to enhance the reactivity of the amine. precisepeg.com In some synthetic contexts, coupling reagents like HATU in the presence of a non-nucleophilic base like DIPEA are used to facilitate amide bond formation. researchgate.net
Table of Reaction Parameters
| Reaction | Functional Groups | Mechanism | Optimal pH | Common Solvents | Temperature |
| Maleimide Conjugation | Maleimide + Thiol | Michael Addition | 6.5 - 7.5 axispharm.comnih.gov | Aqueous Buffers (PBS, HEPES), DMSO, DMF nih.govwindows.netnih.gov | Room Temperature |
| PFP Ester Conjugation | PFP Ester + Amine | Nucleophilic Acyl Substitution | 7.2 - 8.5 windows.netprecisepeg.com | Aqueous Buffers, DMSO, DMF broadpharm.comprecisepeg.com | 4°C - Room Temperature precisepeg.com |
Comparative Reactivity with Primary and Secondary Amines, and Advantages over Other Activated Esters (e.g., N-Hydroxysuccinimide esters)
The pentafluorophenyl (PFP) ester moiety of this compound is an amine-reactive functional group responsible for the formation of stable amide bonds. This activated ester demonstrates reactivity with both primary and secondary amines. broadpharm.combroadpharm.comprecisepeg.com The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the pentafluorophenol (B44920) (PFP-OH) leaving group and the formation of a robust amide linkage.
A significant advantage of PFP esters lies in their comparative reactivity and stability profiles, particularly when contrasted with the commonly used N-Hydroxysuccinimide (NHS) esters. While some studies suggest NHS esters may have a slightly faster initial reaction rate with amines, PFP esters exhibit markedly greater hydrolytic stability. thieme-connect.comyoutube.com This increased resistance to hydrolysis in aqueous buffer systems is a critical advantage, as it minimizes the competing side reaction where the ester is deactivated by water. broadpharm.combroadpharm.comnih.gov This leads to more efficient conjugation reactions and potentially higher yields of the desired amide product. youtube.com
Furthermore, the choice of activated ester can influence the selectivity of the conjugation. Research has shown that employing PFP esters for labeling native monoclonal antibodies can result in preferential labeling of the light chain, a different outcome than the heavy-chain preference observed with NHS esters. nih.gov This selective labeling can lead to antibody-fluorophore conjugates with reduced aggregation and improved brightness. nih.gov The byproduct of the PFP ester reaction, PFP-OH, is also considered less nucleophilic than the N-hydroxysuccinimide byproduct from NHS ester reactions, reducing its potential to interfere with the desired product. thieme-connect.com
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |
|---|---|---|
| Amine Reactivity | Reacts with primary and secondary amines to form stable amide bonds. broadpharm.combroadpharm.com | Reacts readily with primary amines to form stable amide bonds. digitellinc.comnih.gov |
| Hydrolytic Stability | Less subject to hydrolysis, leading to more efficient reactions. broadpharm.combroadpharm.comyoutube.com More resistant to base hydrolysis. nih.gov | More susceptible to hydrolysis in aqueous solutions, which is a competing side reaction. youtube.comnih.govnih.gov |
| Reaction Efficiency | Generally provides better yields of amide bond formation due to lower hydrolysis rates. youtube.com | Can be less efficient due to the competing hydrolysis reaction. youtube.com |
| Conjugation Selectivity | Can provide preferential light-chain labeling on native antibodies. nih.gov | May lead to preferential heavy-chain labeling on native antibodies. nih.gov |
| Byproduct | Pentafluorophenol (PFP-OH), which is less nucleophilic. thieme-connect.com | N-hydroxysuccinimide (NHS), which can be nucleophilic. thieme-connect.com |
Investigating the Stability and Longevity of Formed Conjugate Linkages (Thioether and Amide Bonds) in Research Environments
The utility of a bioconjugate is fundamentally dependent on the stability of the chemical linkages holding it together. The this compound forms two distinct covalent bonds—a thioether and an amide—each with its own stability characteristics.
Amide Bond: The amide bond formed from the reaction of the PFP ester with an amine is exceptionally stable. nih.govnih.gov In neutral solution at 25°C, the half-life of an amide bond is estimated to be in the range of 350 to 600 years. nih.govacs.org This extraordinary stability makes amide linkages highly desirable and effectively permanent for most research applications, ensuring the integrity of the conjugate throughout the course of an experiment. nih.gov
Thioether Bond (Thiosuccinimide Adduct): The linkage formed from the reaction of a maleimide with a thiol is a thioether bond within a succinimide (B58015) ring. While long considered irreversible, recent studies have revealed that this thiosuccinimide adduct can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to linker exchange and deconjugation. nih.govresearchgate.net Furthermore, the succinimide ring itself can undergo hydrolysis to form a mixture of maleamic acid products, which can impact the stability and structure of the conjugate. nih.govresearchgate.net Although the resulting thioether is stable under many conditions acs.org, its potential for reversibility and hydrolysis makes it a less robust linkage compared to the amide bond. nih.gov This lability can be a disadvantage when absolute stability is required, but it can also be exploited in applications where controlled release is desired.
| Linkage Type | Formation Reaction | Stability Characteristics | Longevity in Research Environments |
|---|---|---|---|
| Amide | PFP Ester + Amine | Extraordinarily stable with a half-life of hundreds of years under neutral pH. nih.govacs.org Resistant to hydrolysis. | Considered a permanent and highly stable linkage for most applications. nih.gov |
| Thioether (Thiosuccinimide) | Maleimide + Thiol | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) and hydrolysis of the succinimide ring. nih.govresearchgate.net Less robust than amide or tyrosine-click linkages. nih.gov | Sufficiently stable for many applications, but potential for degradation or linker exchange exists, especially over long-term studies or in thiol-rich environments. |
Applications and Advanced Methodologies in Bioconjugation and Materials Science Research Utilizing Mal Nh Peg10 Ch2ch2coopfp Ester
Site-Specific Protein and Peptide Functionalization
The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for developing novel therapeutics and diagnostics. Mal-NH-PEG10-CH2CH2COOPFP ester provides two distinct reactive handles for such site-specific modifications.
Cysteine-Directed Conjugation via Maleimide (B117702) for Controlled Bioconjugate Synthesis
The maleimide group is highly reactive towards the thiol (sulfhydryl) group of cysteine residues within proteins and peptides. researchgate.netaxispharm.com This reaction, a Michael addition, proceeds with high selectivity and efficiency under mild physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.comjove.com This specificity allows for the controlled attachment of the linker to proteins at engineered or naturally occurring cysteine sites.
The general process for cysteine-directed conjugation involves:
Protein Preparation: Ensuring the target cysteine residue is in its reduced, free thiol form. This may involve the use of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP). jove.com
Conjugation Reaction: The protein is incubated with the this compound. The maleimide end of the linker selectively reacts with the cysteine thiol. jove.com
Purification: Removal of unreacted linker and protein is typically achieved through size-exclusion chromatography or dialysis. jove.combroadpharm.com
This strategy is widely employed in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug can be attached to an antibody via the PFP ester end of the linker after the maleimide has been coupled to a cysteine on the antibody. axispharm.comaxispharm.com This ensures a defined drug-to-antibody ratio (DAR), which is critical for the therapeutic efficacy and safety of the ADC.
| Parameter | Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes the reaction rate of maleimide with thiols while minimizing reaction with amines. axispharm.com |
| Temperature | 4 - 37 °C | Allows for flexibility depending on the stability of the protein. broadpharm.combroadpharm.com |
| Reducing Agent | TCEP | Reduces disulfide bonds to free thiols without interfering with the maleimide group. jove.com |
| Reaction Time | Minutes to hours | Dependent on the concentration of reactants and the specific protein. broadpharm.com |
This table provides typical reaction conditions for cysteine-directed maleimide conjugation.
Lysine-Directed Conjugation via PFP Ester for Surface and Scaffold Modification
The pentafluorophenyl (PFP) ester is an active ester that readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins. wikipedia.orgrsc.org This reaction forms a stable amide bond. While lysine residues are generally abundant on protein surfaces, making site-specific modification challenging, PFP esters offer advantages over other amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. nih.govrsc.org PFP esters are less susceptible to hydrolysis in aqueous media, leading to more efficient conjugation reactions. broadpharm.comwikipedia.orgrsc.org
In the context of this compound, the PFP ester can be used to attach the maleimide-functionalized PEG linker to a protein or a surface rich in amine groups. nih.gov For instance, a surface or scaffold material can be pre-functionalized with amine groups and then reacted with the PFP ester end of the linker. This leaves the maleimide group available for the subsequent capture of a cysteine-containing protein or peptide.
| Feature | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable | Less stable |
| Reaction Efficiency | Generally higher | Can be lower due to hydrolysis |
| Byproduct | Pentafluorophenol (B44920) | N-hydroxysuccinimide |
This table compares the properties of PFP esters and NHS esters for amine conjugation.
Dual Functionalization Strategies for Engineering Complex Biomolecular Architectures
The true power of this compound lies in its heterobifunctional nature, which enables dual functionalization strategies. nih.govnih.govresearchgate.net This allows for the creation of complex biomolecular architectures by linking two different molecules.
One common strategy involves a two-step process:
First Conjugation: A cysteine-containing protein is reacted with the maleimide end of the linker.
Second Conjugation: The resulting protein-PEG-PFP ester conjugate is then reacted with a second molecule containing a primary amine.
This approach can be used to:
Create protein-protein conjugates: Two different proteins, one with a reactive cysteine and the other with accessible lysines, can be linked together. researchgate.net
Immobilize proteins on surfaces: A protein can be attached to an amine-functionalized surface. coledeforest.com
Synthesize antibody-drug conjugates: An antibody with an engineered cysteine can be linked to an amine-containing drug. nih.gov
Recent research has also explored one-step dual functionalization, where both the maleimide and PFP ester react simultaneously with a protein that has both cysteine and lysine residues. nih.govnih.gov While this can lead to more complex product mixtures, it offers a rapid method for creating multifunctional protein conjugates.
Engineering of Advanced Polymeric and Macromolecular Architectures
The this compound is not limited to protein modification. Its unique properties are also leveraged in materials science for the synthesis of advanced polymeric structures.
Synthesis of Graft Copolymers and Defined Block Copolymers
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. The this compound can be used in a "grafting to" approach to create such structures.
For example, a polymer backbone containing primary amine groups can be reacted with the PFP ester end of the linker. This results in a polymer backbone "grafted" with maleimide-terminated PEG chains. These maleimide groups can then be used to attach other polymers or molecules containing thiol groups. This method allows for the synthesis of amphiphilic graft copolymers, where a hydrophobic backbone can be modified with hydrophilic PEG chains, leading to materials with interesting self-assembly properties. rsc.orgresearchgate.netgoogle.com
Similarly, this linker can be used to create defined block copolymers. nih.gov For instance, a polymer with a terminal amine can be reacted with the PFP ester, and then a second polymer with a terminal thiol can be attached to the maleimide group, resulting in an A-B-C triblock copolymer.
Preparation of Functionalized Polymer Scaffolds for Research Applications
Polymer scaffolds are three-dimensional porous structures that provide support for cell growth and tissue regeneration in tissue engineering applications. nih.govurosario.edu.co The surface properties of these scaffolds are critical for cell adhesion, proliferation, and differentiation.
This compound can be used to functionalize the surface of polymer scaffolds. nih.govrsc.org A scaffold made from a polymer with amine or hydroxyl groups can be modified to introduce primary amines on its surface. These amines can then be reacted with the PFP ester of the linker. The resulting scaffold will have a surface decorated with maleimide-terminated PEG chains.
The PEG spacer provides a hydrophilic and protein-repellent "stealth" layer, which can reduce non-specific protein adsorption. The terminal maleimide groups can then be used to specifically immobilize bioactive molecules, such as growth factors or cell adhesion peptides containing cysteine residues. nih.gov This allows for the creation of "smart" scaffolds that can present specific biological signals to cells in a controlled manner.
| Scaffold Material | Functionalization Strategy | Application |
| Poly(lactic acid) (PLA) | Surface hydrolysis to create carboxyl groups, followed by amination and reaction with PFP ester. | Bone tissue engineering. nih.gov |
| Poly(ethylene glycol) (PEG) hydrogels | Incorporation of amine-containing monomers during polymerization, followed by reaction with PFP ester. | 3D cell culture and drug delivery. nih.gov |
| Chitosan | Direct reaction of the inherent amine groups with the PFP ester. | Wound healing and drug delivery. |
This table provides examples of how polymer scaffolds can be functionalized using this compound.
Surface Modification and Immobilization Methodologies for Biosensing and Biomaterial Development
The heterobifunctional nature of this compound makes it a highly effective tool for the surface modification of various materials. Its distinct reactive termini—a maleimide group for thiol-specific reactions and a pentafluorophenyl (PFP) ester for amine-specific reactions—allow for controlled, covalent immobilization of biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces non-specific protein adsorption, a critical feature for applications in complex biological media. broadpharm.comcreativepegworks.com
Covalent Surface Functionalization of Nanoparticles and Microparticles
The functionalization of nanoparticle (NP) and microparticle surfaces is crucial for developing targeted drug delivery systems, diagnostic agents, and advanced biomaterials. This compound provides a robust method for attaching thiol-containing ligands, such as peptides or antibodies, to these particles.
The typical methodology involves nanoparticles, often composed of polymers like poly(lactic-co-glycolic acid) (PLGA), that have been pre-functionalized to present maleimide groups on their surface (e.g., by incorporating PLGA-PEG-Maleimide during formulation). uu.nl A thiol-containing biomolecule (e.g., a cysteine-containing peptide like cRGDfK or a nanobody) is then introduced. nih.govresearchgate.net The maleimide groups on the particle surface react specifically with the thiol groups on the biomolecule via a Michael addition reaction, forming a stable covalent thioether bond. creativepegworks.combroadpharm.com
| Parameter | Condition for cRGDfK Peptide | Condition for 11A4 Nanobody | Outcome | Source |
| Reactant Molar Ratio | 2:1 (Maleimide:Thiol) | 5:1 (Maleimide:Thiol) | Maximized conjugation efficiency | uu.nlnih.gov |
| pH | 7.0 (HEPES buffer) | 7.4 (PBS buffer) | Optimal for maleimide-thiol reaction | uu.nlnih.gov |
| Reaction Time | 30 minutes | 2 hours | Reached maximum conjugation | uu.nlnih.gov |
| Achieved Efficiency | 84 ± 4% | 58 ± 12% | Demonstrates influence of ligand size | uu.nlnih.gov |
Attachment to Planar Substrates and Biosensor Surfaces for Analytical Research
In the field of biosensors, the precise immobilization of a biorecognition element (e.g., antibody, aptamer) onto a transducer surface is paramount for sensitive and specific detection. nih.govalmazovcentre.ru this compound is well-suited for this purpose, enabling the creation of stable, functional surfaces with reduced non-specific binding. creativepegworks.comnih.gov
The immobilization strategy depends on the nature of the substrate and the desired orientation of the linker.
Attachment via PFP Ester: For substrates with amine-functionalized surfaces (e.g., silica (B1680970) or glass treated with aminosilanes), the PFP ester end of the linker can be used for initial attachment. The linker is dissolved in an appropriate solvent and reacted with the aminated surface. broadpharm.com The PFP ester forms a stable amide bond with the surface amines. windows.net This leaves the maleimide group exposed and available for the subsequent covalent capture of a thiol-containing probe molecule, such as a thiolated antibody fragment or aptamer. mdpi.com
Attachment via Thiol Chemistry: For surfaces like gold, which are common in Surface Plasmon Resonance (SPR) and electrochemical biosensors, a self-assembled monolayer (SAM) of thiol-containing molecules is often formed first. mdpi.com In this scenario, a molecule with a thiol group at one end and a primary amine at the other (e.g., cysteamine) can be used to functionalize the gold surface. The this compound is then reacted with these surface amines via its PFP ester group, exposing the maleimide group for probe immobilization. precisepeg.com Alternatively, if the probe molecule contains a primary amine and the desired attachment point on the surface is a thiol, the linker can be first conjugated to the probe via the PFP-ester reaction, and the resulting maleimide-activated probe can then be immobilized on the thiolated surface.
The integrated PEG10 spacer plays a crucial role in these applications by extending the probe molecule away from the surface, which can improve its accessibility to the target analyte and minimize surface-induced denaturation or steric hindrance. nih.gov
Development of Research Probes and Labeling Reagents
The dual reactivity of this compound enables the synthesis of sophisticated molecular probes and labeling reagents for a wide array of research applications, from cellular imaging to the study of molecular interactions.
Conjugation of Fluorescent Tags and Reporter Molecules for Imaging and Detection Studies
This linker is an excellent tool for attaching fluorescent dyes and other reporter molecules to proteins, antibodies, or other biomolecules. The PFP ester provides a reliable method for labeling primary amines, such as those on the lysine residues of a protein. tocris.com PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters because they are less susceptible to hydrolysis in aqueous buffers, leading to potentially more efficient and consistent conjugation reactions. broadpharm.comresearchgate.net Research has shown that using PFP esters for labeling antibodies can result in conjugates with improved properties, such as reduced aggregation and enhanced brightness, compared to those made with NHS esters. nih.gov
The general procedure involves two steps if one wishes to link a thiol-containing molecule to an amine-containing fluorophore:
Activation of the Fluorophore: The amine-containing fluorescent dye is reacted with a molar excess of this compound. The PFP ester reacts with the amine on the dye, forming a stable amide bond and resulting in a maleimide-activated fluorophore. The reaction is typically performed in a buffer at a pH of 7.2-8.5. precisepeg.comtocris.com
Conjugation to the Biomolecule: The maleimide-activated fluorophore is then reacted with a thiol-containing biomolecule (e.g., a protein with a free cysteine residue). This reaction proceeds efficiently at a pH of 6.5-7.5 to form a stable thioether linkage. windows.net
This two-step process ensures specific coupling between the desired molecules, facilitated by the orthogonal reactivity of the PFP ester and maleimide groups.
Synthesis of Affinity Ligands and Capture Probes for Molecular Interaction Research
The ability to link two different molecules with controlled chemistry is essential for creating affinity ligands and capture probes. This compound serves as a heterobifunctional crosslinker for this purpose. conju-probe.comjenkemusa.com For example, it can be used to conjugate a targeting molecule (like a small molecule ligand or antibody fragment) to a capture tag (like biotin) or an immobilization moiety.
A typical synthesis of a capture probe might involve:
Reacting a protein or antibody (via its lysine amine groups) with the PFP ester end of the linker. windows.net This step is performed first, often with a molar excess of the linker to ensure modification of the protein.
Purifying the protein-linker conjugate to remove excess, unreacted linker using techniques like dialysis or size-exclusion chromatography. broadpharm.com
Reacting the now maleimide-activated protein with a second molecule that contains a thiol group, such as a thiolated peptide or a small molecule drug. windows.net
This sequential approach allows for the construction of complex molecular tools. For instance, an antibody can be linked to an enzyme for use in an ELISA-type assay, or a small molecule can be attached to a carrier protein for immunization and antibody production. The defined length of the PEG10 spacer helps to ensure that the two conjugated molecules can function independently without steric interference.
Methodological Considerations for Conjugate Purification and Characterization Techniques
Following the synthesis of a bioconjugate using this compound, rigorous purification and characterization are mandatory to ensure the product is well-defined, pure, and suitable for its intended application. The PEGylated nature of the conjugate and the potential for heterogeneity in the conjugation reaction necessitate a multi-modal analytical approach. tandfonline.comrsc.org
Purification Techniques: The goal of purification is to separate the desired conjugate from unreacted starting materials (e.g., protein, linker, fluorescent tag) and undesired side products. nih.gov Several chromatographic techniques are commonly employed, often in combination. nih.gov
| Technique | Principle of Separation | Application for PEGylated Conjugates | Source |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (molecular size) | Efficient for removing unreacted small molecules (linker, dye) and separating native protein from the larger PEGylated conjugate. A common rule is that molecules must differ in size by at least two-fold for effective separation. nih.gov | nih.govnih.gov |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separates molecules based on changes in charge properties. PEGylation can shield protein surface charges, altering elution behavior. It can be effective for separating native protein, mono-PEGylated, and multi-PEGylated species, and sometimes positional isomers. nih.govnih.gov | nih.govnih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separates species based on the hydrophobicity of the conjugate. It is particularly useful for analyzing antibody-drug conjugates (ADCs), where peaks corresponding to different drug-to-antibody ratios (DARs) can be resolved. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | A high-resolution technique often used for analytical characterization rather than large-scale purification. It is frequently coupled with mass spectrometry to identify and quantify different species in the reaction mixture. tandfonline.com | tandfonline.com |
| Dialysis / Ultrafiltration | Molecular weight cutoff | A simple method for removing small, unreacted molecules from a much larger protein conjugate. researchgate.net It is often used as an initial clean-up step. nih.govresearchgate.net | nih.govresearchgate.net |
Characterization Techniques: Characterization is performed to confirm the identity, purity, and integrity of the final conjugate.
Mass Spectrometry (MS): This is a powerful tool for confirming the successful conjugation and determining the molecular weight of the final product. tandfonline.com For antibody conjugates, MS can be used to determine the distribution of species and the average number of linkers/drugs attached per antibody (the drug-to-antibody ratio, or DAR). researchgate.nettandfonline.com Techniques like electrospray ionization (ESI-MS) are common. researchgate.net
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on molecular weight. A successful conjugation will result in a "band shift" on the gel, with the conjugate appearing at a higher molecular weight than the unconjugated protein. nih.gov It provides a qualitative assessment of the reaction's success.
UV-Vis Spectroscopy: This method is used to determine the concentration of the protein (typically by measuring absorbance at 280 nm) and the concentration of an attached chromophore, like a fluorescent dye (at its specific absorbance maximum). nih.gov By using the extinction coefficients of both the protein and the dye, the degree of labeling (DOL) can be calculated. tocris.com
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, using methods like SEC, IEX, or RP-HPLC, is used to assess the purity of the conjugate, showing the percentage of desired product versus aggregates or unreacted components. researchgate.net
Chromatographic Methods for Conjugate Purification (e.g., Size-Exclusion Chromatography, Hydrophobic Interaction Chromatography)
Following the synthesis of bioconjugates utilizing the this compound linker, a heterogeneous mixture containing the desired conjugate, unconjugated biomolecules, and excess linker-payload molecules typically results. The purification of this mixture is critical to ensure the safety and efficacy of the final product, particularly in therapeutic applications like antibody-drug conjugates (ADCs). Chromatographic techniques are indispensable for isolating the desired conjugate species with a specific drug-to-antibody ratio (DAR).
The separation process involves binding the conjugate mixture to a HIC column in a high-salt buffer, which promotes hydrophobic interactions between the conjugate and the stationary phase. creative-biolabs.com Elution is then typically achieved by applying a reverse salt gradient (decreasing salt concentration), which weakens the hydrophobic interactions and allows for the sequential release of species, with less hydrophobic molecules (like the unconjugated antibody) eluting first, followed by the more hydrophobic, higher-DAR species. nih.gov The selection of appropriate resins and optimization of mobile phase conditions, such as pH and salt type (e.g., ammonium (B1175870) sulfate, sodium chloride), are crucial for achieving high-resolution separation and good recovery of the target conjugate. nih.govnih.gov
Size-Exclusion Chromatography (SEC) is another fundamental technique used in the purification and analysis of bioconjugates. Unlike HIC, SEC separates molecules based on their hydrodynamic radius (size and shape). It is particularly useful for removing small molecules, such as unreacted drug-linker, from the much larger bioconjugate. Analytical SEC is also employed to detect and quantify aggregation, which can be a critical quality attribute for therapeutic proteins. nih.gov In a typical SEC process, the sample is passed through a column packed with porous beads. Larger molecules, like the ADC, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later.
Table 1: Comparison of HIC and SEC for Bioconjugate Purification
| Technique | Principle of Separation | Primary Application in Conjugate Purification | Key Advantage |
|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Separating species with different Drug-to-Antibody Ratios (DAR). researchgate.netnih.gov | High resolution for DAR species separation. nih.gov |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of small molecules (excess drug/linker) and analysis of aggregates. nih.gov | Effective for aggregate and fragment analysis. |
Mass Spectrometry Techniques (e.g., Electrospray Ionization MS, MALDI-TOF MS) for Conjugate Mass Verification and Drug-to-Antibody Ratio (DAR) Analysis
Mass spectrometry (MS) is an essential analytical tool for the detailed characterization of bioconjugates prepared with linkers like this compound. It provides precise molecular weight information, confirming the successful conjugation and allowing for the determination of the average DAR, a critical quality attribute for ADCs. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, polar biomolecules such as antibodies and their conjugates. creative-proteomics.com In ESI-MS, the bioconjugate solution is sprayed through a heated capillary at a high voltage, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of multiply charged ions into the gas phase. These ions are then analyzed by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The resulting spectrum of multiply charged ions can be mathematically deconvoluted to determine the intact mass of the different species in the sample (e.g., unconjugated antibody, DAR2, DAR4, etc.). rsc.org ESI-MS, often coupled with liquid chromatography (LC-MS), offers high resolution and mass accuracy, making it a cornerstone for ADC characterization. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful soft ionization technique used for large biomolecule analysis. creative-proteomics.com In this method, the bioconjugate sample is co-crystallized with a UV-absorbing matrix on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase and ionizing them, typically as singly charged ions. nih.govcreative-proteomics.com These ions are accelerated into a TOF mass analyzer, where they are separated based on their mass-to-charge ratio.
MALDI-TOF MS is valued for its speed, simplicity of sample preparation, and high sensitivity for detecting trace samples. creative-proteomics.comrsc.org It is particularly effective for rapidly determining the average DAR by comparing the mass spectrum of the conjugated antibody to that of the parent antibody. nih.gov While its mass resolution and accuracy may be lower than ESI-MS, MALDI-TOF MS is an excellent tool for high-throughput screening and for verifying results from other techniques. rsc.orgnih.gov
Table 2: Research Findings on MS Techniques for Conjugate Analysis
| Technique | Key Finding/Application | Primary Advantage | Reference |
|---|---|---|---|
| ESI-MS | Provides high-resolution mass data for intact conjugates, enabling accurate mass determination of different DAR species after deconvolution. | High mass accuracy and resolution. creative-proteomics.com | nih.gov |
| MALDI-TOF MS | Offers a rapid and reliable method for determining average DAR values, especially useful when ESI-TOF-MS is unavailable. nih.gov | Speed and suitability for rapid screening. nih.gov | nih.govrsc.org |
| MALDI-IMS | Used to visualize the distribution of the cytotoxic drug (payload) released from the ADC within tumor tissue sections. researchgate.net | Provides spatial distribution information of the analyte. | researchgate.net |
Spectroscopic and Electrophoretic Analyses (e.g., UV-Vis Spectroscopy, SDS-PAGE, Capillary Electrophoresis) for Quantification of Conjugation Efficiency and Purity
Alongside chromatography and mass spectrometry, spectroscopic and electrophoretic methods are routinely used to assess the concentration, purity, and efficiency of the conjugation reaction.
UV-Vis Spectroscopy is a fundamental, non-destructive technique used for quantifying protein concentration and estimating the average DAR. lcms.cz Proteins, due to the presence of aromatic amino acids (tryptophan, tyrosine), typically exhibit a maximum absorbance at 280 nm. Many cytotoxic drugs and linkers have their own distinct absorbance maxima at different wavelengths. By measuring the absorbance of the purified ADC solution at both 280 nm and the specific wavelength for the drug, one can use the Beer-Lambert law to solve a set of simultaneous equations and calculate both the protein concentration and the concentration of the conjugated drug. nih.gov This allows for the calculation of the average number of drug molecules per antibody, or the DAR. nih.gov This method is quick and straightforward, provided the absorbance peaks of the protein and the drug-linker are sufficiently resolved. lcms.cz
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. odinity.com Samples are treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. In the context of bioconjugation, SDS-PAGE can visually confirm the success of the conjugation. researchgate.net The conjugated antibody will have a higher molecular weight than the unconjugated antibody, resulting in a noticeable upward shift in the corresponding band on the gel. researchgate.netresearchgate.net This provides a clear qualitative assessment of the conjugation reaction's efficiency. odinity.com
Capillary Electrophoresis (CE) is a high-resolution separation technique that can also be used to analyze the heterogeneity of ADCs. Separation is based on the differential migration of analytes in an electric field within a narrow capillary. It offers high efficiency and resolution, allowing for the separation of different DAR species and the detection of impurities.
Table 3: Summary of Analytical Techniques for Conjugate Characterization
| Technique | Information Provided | Primary Purpose |
|---|---|---|
| UV-Vis Spectroscopy | Protein concentration, average DAR. nih.gov | Quantification. lcms.cz |
| SDS-PAGE | Confirmation of conjugation, molecular weight shift. researchgate.net | Qualitative assessment of conjugation efficiency. odinity.com |
| Capillary Electrophoresis (CE) | Purity, heterogeneity, separation of DAR species. | High-resolution purity analysis. |
Theoretical and Computational Approaches in the Design and Study of Mal Nh Peg10 Ch2ch2coopfp Ester Systems
Molecular Modeling of PEG-Linker Conformations and Their Influence on Conjugate Architecture
All-atom MD simulations have shown that PEG chains on a protein surface tend to adopt a folded or "mushroom" conformation rather than a fully extended one. nih.gov This folding is influenced by interactions with the protein surface, the solvent, and the PEG chain itself. The PEG chain can interact with hydrophobic residues on the protein and also form hydrogen bonds with water molecules, contributing to the increased size and stability of the conjugate. nih.gov
Table 1: Key Factors Influencing PEG Linker Conformation
| Factor | Influence on Conformation | Reference |
|---|---|---|
| Protein Surface | Interactions with hydrophobic and charged residues can lead to specific folded conformations. | nih.gov |
| Solvent | Hydrogen bonding with water molecules contributes to the hydration shell and overall size. | nih.gov |
| PEG Chain Length | Longer chains exhibit greater flexibility and a larger hydrodynamic volume. | nih.gov |
| Temperature | Can affect the flexibility and stability of the PEG chain and its interactions with the protein. | nih.gov |
Quantum Chemical Calculations of Reactivity and Reaction Pathways for Maleimide (B117702) and PFP Ester Functional Groups
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to elucidate the reactivity and reaction mechanisms of the terminal functional groups of the linker.
The maleimide group reacts with thiol groups (from cysteine residues in proteins) via a Michael addition reaction. Quantum chemical calculations can model the transition state of this reaction, providing insights into the reaction kinetics and the stability of the resulting thioether bond. These calculations help in understanding the factors that influence the reaction rate, such as pH and the local microenvironment of the cysteine residue.
The pentafluorophenyl (PFP) ester is a highly reactive group used for the acylation of primary amines (from lysine (B10760008) residues in proteins or other amine-containing molecules). Computational studies can model the nucleophilic attack of the amine on the ester carbonyl group and the subsequent departure of the pentafluorophenol (B44920) leaving group. These models can predict the relative reactivity of different amine groups on a protein surface, aiding in the design of linkers for site-specific conjugation.
Table 2: Computational Approaches for Functional Group Reactivity
| Functional Group | Computational Method | Insights Gained |
|---|---|---|
| Maleimide | Density Functional Theory (DFT) | Transition state analysis, reaction kinetics, stability of the thioether bond. |
| PFP Ester | Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of nucleophilic attack, prediction of amine reactivity, understanding leaving group departure. |
Simulation of Conjugate Structure and Dynamics in Various Solvation Environments
The behavior of a bioconjugate in its physiological environment is critical to its function. Molecular dynamics simulations are used to model the structure and dynamics of the complete conjugate (e.g., a PEGylated protein) in different solvation environments, such as water or ionic solutions. acs.orgrsc.org
These simulations reveal how the PEG10 linker and the conjugated molecules interact with the surrounding solvent molecules. mdpi.com The hydration of the PEG chain is a key factor in its biocompatibility and its ability to increase the solubility and stability of the conjugate. nih.gov Simulations can quantify the number of water molecules associated with the PEG chain and how this changes with the linker's conformation. mdpi.com
In Silico Design Principles for Optimized Linker Length (e.g., PEG10 vs. other PEG lengths) and Functionality in Heterobifunctional Systems
In silico methods are instrumental in the rational design of heterobifunctional linkers, including the optimization of the PEG chain length. nih.govnih.gov The choice of PEG10 over other PEG lengths (e.g., PEG4, PEG12, PEG24) is a critical design parameter that depends on the specific application. acs.org
Computational approaches allow for the systematic evaluation of how linker length affects key properties of the bioconjugate:
Distance and Orientation: The length of the PEG spacer dictates the distance between the two conjugated molecules. This is crucial in applications like PROTACs, where the linker must span the distance between a target protein and an E3 ligase to induce protein degradation.
Flexibility and Reach: A longer PEG chain provides greater flexibility and a larger "reach," which can be advantageous for overcoming steric hindrance and facilitating the binding of the conjugate to its targets. nih.gov
Binding Affinity: The linker should not sterically hinder the binding of the conjugated molecules to their respective targets. Molecular docking and MD simulations can predict potential steric clashes and help in selecting a linker length that preserves the biological activity of the payload and the targeting moiety. nih.gov
By simulating conjugates with different PEG lengths, researchers can establish structure-activity relationships and identify the optimal linker length for a given biological system without the need for extensive experimental screening. nih.gov
Q & A
Basic Research Questions
Q. What are the key functional groups in Mal-NH-PEG10-CH2CH2COOPFP ester, and how do they influence its reactivity in bioconjugation?
- Methodological Answer :
- The compound contains three reactive moieties:
- Maleimide (Mal) : Targets thiol groups (e.g., cysteine residues) for Michael addition under pH 7–8.5 .
- PFP ester : Reacts with primary amines (e.g., lysine residues) in mildly basic conditions (pH 8–9) to form stable amide bonds .
- PEG10 spacer : Enhances solubility and reduces steric hindrance during conjugation .
- Experimental validation: Use NMR (e.g., ¹H/¹³C) to confirm structural integrity and HPLC-MS to monitor conjugation efficiency. Adjust pH and molar ratios to optimize site-specific labeling .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer :
- Conduct stability assays in PBS (pH 7.4), serum, or cell lysate at 37°C over 24–72 hours.
- Monitor degradation via:
- Fluorescence quenching (if conjugated to a fluorophore).
- Size-exclusion chromatography (SEC) to detect PEG chain hydrolysis .
- Critical parameters: Maleimide stability decreases above pH 8.5, while PFP esters hydrolyze rapidly in aqueous buffers—use fresh aliquots and minimize storage in solution .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound-based conjugates?
- Methodological Answer :
- Common discrepancies arise from:
- Batch-to-batch variability : Characterize PEG chain length (e.g., MALDI-TOF) and purity (HPLC >98%) .
- Competing reactions : Use orthogonal protection (e.g., sequential maleimide and PFP activation) .
- Troubleshooting workflow:
Validate reactant ratios (e.g., 1:1.2 molar excess of PEG reagent to target protein).
Employ competitive assays (e.g., free cysteine/amine quenching) to confirm specificity .
Analyze conjugates via SDS-PAGE or LC-MS to quantify unreacted species .
Q. How can researchers optimize the use of this compound for in vivo drug delivery systems?
- Methodological Answer :
- Key considerations:
- PEGylation efficiency : Pre-conjugate PEG to drugs/antibodies before maleimide-thiol coupling to avoid serum interference .
- Pharmacokinetics : Use radiolabeling (e.g., ¹²⁵I) or fluorescence imaging to track biodistribution in murine models .
- Advanced design: Incorporate cleavable linkers (e.g., disulfide bonds) within the PEG spacer for controlled release .
Q. What analytical techniques are critical for characterizing cross-reactivity of this compound with non-target biomolecules?
- Methodological Answer :
- Perform competitive binding assays :
- Incubate the compound with mixtures of thiol-/amine-containing molecules (e.g., glutathione, BSA).
- Analyze via surface plasmon resonance (SPR) or ELISA to quantify off-target binding .
- Mitigation strategy: Introduce steric blockers (e.g., short PEG chains) or use site-specific conjugation tags (e.g., Sortase A) .
Q. How does the PEG chain length (n=10) impact the hydrodynamic radius and bioactivity of conjugates?
- Methodological Answer :
- Compare Mal-NH-PEGx-CH2CH2COOPFP esters (x=4, 8, 10, 12) using:
- Dynamic light scattering (DLS) to measure hydrodynamic radius.
- Cell uptake assays (e.g., flow cytometry) to evaluate PEG length-dependent endocytosis .
- Data interpretation: Longer PEG chains (n=10–12) reduce immunogenicity but may hinder target binding—balance with linker flexibility .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for quantifying conjugation efficiency and batch variability?
- Methodological Answer :
- Use linear regression to correlate reactant ratios with conjugation yields.
- Apply ANOVA to assess batch variability (e.g., purity, PEG dispersity) .
- Reproducibility checklist:
- Document PEG molecular weight distribution (Đ <1.05).
- Include negative controls (e.g., unconjugated target) in all assays .
Q. How can researchers validate the biological activity of PEGylated conjugates without interference from free PEG chains?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
